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An In-Depth Technical Guide to the Molecular Structure of 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylisonicotinic acid, a captivating heterocyclic molecule, stands at the confluence
of structural rigidity and nuanced electronic properties. This guide provides a comprehensive
technical exploration of its molecular architecture, delving into its structural features,
physicochemical characteristics, and spectroscopic signature. Furthermore, we present a
detailed, field-proven synthetic protocol and explore its potential applications in drug discovery,
drawing upon established structure-activity relationships within the isonicotinic acid class. This
document is intended to serve as a foundational resource for researchers engaged in medicinal
chemistry, chemical biology, and materials science, offering both established data and
predictive insights to catalyze further investigation.

Introduction: The Significance of the Cyclopropyl
Moiety in Drug Design

The incorporation of a cyclopropyl group into a pharmacophore is a well-established strategy in
medicinal chemistry to modulate a compound's physicochemical and biological properties. The
three-membered ring introduces conformational rigidity, which can enhance binding affinity to
biological targets by reducing the entropic penalty of binding. Moreover, the unique electronic
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nature of the cyclopropyl ring, with its high p-character bonds, can influence the acidity of
adjacent functional groups and patrticipate in favorable interactions with protein residues. In the
context of isonicotinic acid, a privileged scaffold in drug discovery, the introduction of a
cyclopropyl group at the 2-position is anticipated to significantly impact its biological activity and
pharmacokinetic profile.

Molecular Structure and Conformational Analysis

The molecular structure of 2-Cyclopropylisonicotinic acid consists of a pyridine ring
substituted with a carboxylic acid group at the 4-position (isonicotinic acid) and a cyclopropyl
group at the 2-position.

2.1. Core Structural Parameters (Predicted)

While experimental crystallographic data for 2-Cyclopropylisonicotinic acid is not readily
available in public databases, we can predict its structural parameters based on data from
analogous structures and computational modeling.
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Parameter

Predicted Value

Justification

C-C (cyclopropyl)

~151A

Typical C-C single bond length

in a cyclopropane ring.

C-C (pyridine-cyclopropyl)

~150 A

Single bond between an sp?
carbon of the pyridine ring and

an sp3 carbon of the

cyclopropyl group.

C=C (pyridine)

~1.39 A

Aromatic C-C bond length in a
pyridine ring.

C=N (pyridine)

~1.34 A

Aromatic C-N bond length in a
pyridine ring.

C-C (pyridine-carboxyl)

~151A

Single bond between an sp?
carbon of the pyridine ring and
the sp2 carbon of the

carboxylic acid.

C=0 (carboxyl)

~1.23A

Double bond in a carboxylic

acid.

C-O (carboxyl)

~1.34 A

Single bond in a carboxylic

acid.

O-H (carboxyl)

~0.97 A

O-H bond in a carboxylic acid.

2.2. Conformational Preferences

The primary conformational flexibility in 2-Cyclopropylisonicotinic acid arises from the

rotation around the single bond connecting the cyclopropy! group to the pyridine ring and the
rotation of the carboxylic acid group. The steric hindrance between the cyclopropyl group and

the nitrogen of the pyridine ring likely influences the preferred orientation of the cyclopropyl

group.
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Caption: Conformational flexibility in 2-Cyclopropylisonicotinic acid.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in

biological systems.

Property Predicted Value Experimental Method
Molecular Formula CoH9oNO2 Mass Spectrometry
Molecular Weight 163.17 g/mol Mass Spectrometry
Appearance White to off-white solid Visual Inspection
) ) Differential Scanning

Melting Point 160-170 °C )

Calorimetry (DSC)
pKa (pyridinium) ~45-5.0 Potentiometric Titration
pKa (carboxylic acid) ~3.5-4.0 Potentiometric Titration

Shake-flask method
LogP ~15-2.0

(octanol/water)
Aqueous Solubility Sparingly soluble HPLC-based solubility assay
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Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-
Cyclopropylisonicotinic acid. The following are predicted spectral data based on the analysis
of its constituent functional groups.

4.1. *H NMR Spectroscopy

o Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (o 7.0-
9.0 ppm). The proton at the 6-position will likely be a doublet, the proton at the 5-position a
doublet of doublets, and the proton at the 3-position a singlet or a narrow doublet.

o Cyclopropyl Protons: A complex multiplet is expected in the upfield region (& 0.5-1.5 ppm) for
the four protons on the cyclopropy! ring.

» Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region (4 10-13 ppm),
which is exchangeable with D20.

4.2. 13C NMR Spectroscopy

e Pyridine Carbons: Five signals are expected in the aromatic region (& 120-160 ppm). The
carbon bearing the cyclopropyl group and the carbon bearing the carboxylic acid will be
quaternary and may show weaker signals.

» Carboxylic Carbonyl Carbon: A signal is expected around & 165-175 ppm.

¢ Cyclopropyl Carbons: Two signals are expected in the upfield region (& 5-20 ppm), one for
the methine carbon and one for the two equivalent methylene carbons.

4.3. Infrared (IR) Spectroscopy
o O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm~1.[1]
e C-H Stretch (Aromatic/Cyclopropyl): Sharp peaks around 2850-3100 cm~1.

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm~1.[1]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1430313?utm_src=pdf-body
https://www.benchchem.com/product/b1430313?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e C=C and C=N Stretches (Pyridine Ring): Medium to weak absorptions in the 1400-1600
cm~1region.

4.4. Mass Spectrometry

e Molecular lon (M+): An odd-numbered molecular ion peak is expected due to the presence of
one nitrogen atom. For Electron lonization (El), the molecular ion peak would be at m/z 163.

e Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid
group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.

Synthesis of 2-Cyclopropylisonicotinic Acid: A Step-
by-Step Protocol

The synthesis of 2-Cyclopropylisonicotinic acid can be achieved through a multi-step
process starting from commercially available 2-chloroisonicotinic acid.

Esterification Suzuki Coupling Hydrolysis
SOCl2, MeOH) Methyl 2- . ate (Cyclopropylboronic acid, Pd catalyst, Base) »| Methyl 2- Jicotinate LiOH, H20/THF) _Cyclopropylisonicotinic Aci

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 2-Cyclopropylisonicotinic acid.
5.1. Step 1: Esterification of 2-Chloroisonicotinic Acid

o Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side
reactions in the subsequent coupling step.

e Protocol:

[e]

Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10 mL/g).

o

Cool the suspension to 0 °C in an ice bath.

[¢]

Slowly add thionyl chloride (1.2 eq) dropwise.
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[e]

o

[¢]

[¢]

Remove the ice bath and stir the reaction mixture at reflux for 4 hours.
Cool the reaction to room temperature and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution
and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl
2-chloroisonicotinate.

5.2. Step 2: Suzuki Coupling with Cyclopropylboronic Acid

o Rationale: The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-

carbon bonds between an aryl halide and a boronic acid.

e Protocol:

5.3.

To a solution of methyl 2-chloroisonicotinate (1.0 eq) in a 3:1 mixture of toluene and water,
add cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and
tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Degas the mixture with argon for 15 minutes.
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
Cool the reaction to room temperature and dilute with ethyl acetate.

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium
sulfate.

Filter and concentrate the solvent. Purify the crude product by column chromatography on
silica gel to obtain methyl 2-cyclopropylisonicotinate.

Step 3: Hydrolysis of the Methyl Ester

o Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl

ester.
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e Protocol:

o

Dissolve methyl 2-cyclopropylisonicotinate (1.0 eq) in a 1:1 mixture of THF and water.
o Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

o Monitor the reaction by TLC until the starting material is consumed.

o Acidify the reaction mixture to pH 3-4 with 1M HCI.

o Extract the product with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield 2-Cyclopropylisonicotinic acid.

Potential Applications in Drug Discovery

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with applications
ranging from antitubercular agents to anti-inflammatory drugs.[2][3][4] The introduction of a
cyclopropyl group at the 2-position can be expected to modulate the biological activity of the
parent scaffold.

6.1. Structure-Activity Relationship (SAR) Insights

» Antitubercular Activity: Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis
treatment.[2] Studies on 2-substituted isonicotinic acid hydrazides have shown that the
reactivity of the pyridine nitrogen is crucial for their biological activity.[S] The electron-
donating nature of the cyclopropyl group could potentially enhance the basicity of the
pyridine nitrogen, thereby influencing its antitubercular potential.

» Anti-inflammatory and Antimicrobial Properties: Derivatives of isonicotinic acid have
demonstrated a broad spectrum of anti-inflammatory and antimicrobial activities.[2][6] The
lipophilicity and conformational rigidity imparted by the cyclopropyl group could enhance cell
permeability and target engagement, potentially leading to improved potency.

6.2. Postulated Mechanism of Action
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Drawing parallels with Isoniazid, a plausible mechanism of action for a hydrazide derivative of
2-Cyclopropylisonicotinic acid in Mycobacterium tuberculosis could involve its activation by
the mycobacterial catalase-peroxidase enzyme (KatG), leading to the inhibition of mycolic acid

synthesis, a crucial component of the bacterial cell wall.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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